

4-Hydroxyphenylbutazone suppliers and purchasing for research

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Compound of Interest

Compound Name: 4-Hydroxyphenylbutazone

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4-Hydroxyphenylbutazone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylbutazone is a primary metabolite of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). Historically, Phenylbutazone has been utilized for its analgesic and anti-inflammatory properties. Understanding the biological activity and procurement of its metabolites, such as **4-Hydroxyphenylbutazone**, is crucial for comprehensive research in pharmacology and drug development. This guide provides an in-depth overview of **4-Hydroxyphenylbutazone**, covering its suppliers, purchasing information, relevant experimental protocols, and its role in biological pathways.

I. Sourcing and Procurement of 4-Hydroxyphenylbutazone for Research

The acquisition of high-purity **4-Hydroxyphenylbutazone** is fundamental for reliable and reproducible research. Several chemical suppliers specialize in providing this compound for laboratory use. It is imperative to note that these products are strictly intended for research purposes and not for personal or veterinary use.^{[1][2]}

Reputable Suppliers

A number of reputable suppliers offer **4-Hydroxyphenylbutazone** for research applications. When selecting a supplier, researchers should consider factors such as purity, availability of a Certificate of Analysis (CoA), and customer support.

Supplier	Product Identifier	Notes
Biosynth	FH24085	Provides the compound for pharmaceutical testing as a reference standard. [1]
BioHippo	BHB20427736	Distributes TargetMol products. [3]
MedChemExpress	HY-113339	States that 4-Hydroxyphenylbutazone is a metabolite of Phenylbutazone. [4]
Amsbio	AMS.T39152-25-MG	Also a distributor for other manufacturers. [5]
DC Chemicals	DC8848	Provides the compound for research use only. [2]

Purchasing and Quality Considerations

When purchasing **4-Hydroxyphenylbutazone**, it is essential to obtain a Certificate of Analysis (CoA). The CoA provides critical data on the compound's identity, purity, and any detected impurities.

Key Parameters to Verify on the Certificate of Analysis:

- Identity: Confirmed by methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
- Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should be of a high percentage (e.g., >98%).

- Residual Solvents: Should be within acceptable limits.
- Storage Conditions: Proper storage is crucial for maintaining the compound's stability. **4-Hydroxyphenylbutazone** should generally be stored at $<-15^{\circ}\text{C}$.^[1]

II. Experimental Protocols

This section details relevant experimental methodologies for working with **4-Hydroxyphenylbutazone**, from its isolation to its analysis.

A. Biosynthesis and Isolation of 4-Hydroxyphenylbutazone

While direct chemical synthesis protocols for **4-Hydroxyphenylbutazone** are not readily available in the public domain, it can be isolated from in vitro metabolic reactions. One documented method involves the incubation of its parent compound, Phenylbutazone, with microsomal preparations.

Protocol for the Isolation from Phenylbutazone Incubation:

This protocol is based on the methodology described by Hughes et al. (1988).

- Incubation:
 - Prepare a reaction mixture containing ram seminal vesicle microsomes or horseradish peroxidase.
 - Add Phenylbutazone to the reaction mixture.
 - Incubate under appropriate conditions to allow for metabolic conversion.
- Extraction:
 - Following incubation, terminate the reaction.
 - Extract the metabolites from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

- Purification:
 - Concentrate the organic extract.
 - Employ chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography, to separate **4-Hydroxyphenylbutazone** from other metabolites and the parent compound.
- Identification:
 - Confirm the identity of the isolated **4-Hydroxyphenylbutazone** using analytical techniques like mass spectrometry and NMR.

B. Quality Control: Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of **4-Hydroxyphenylbutazone** is critical for experimental accuracy. HPLC is a standard method for assessing the purity of chemical compounds. The following is a general HPLC method that can be adapted for the analysis of **4-Hydroxyphenylbutazone**, based on methods for Phenylbutazone and its metabolites.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., LiChrospher RP-18) is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M acetic acid) and an organic solvent (e.g., methanol). The ratio may need to be optimized, for instance, a 45:55 (v/v) mixture of 0.01 M acetic acid in methanol has been used for related compounds.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength where **4-Hydroxyphenylbutazone** exhibits strong absorbance.

- Quantitation: The limit of quantitation for similar compounds has been reported to be around 1.0 µg/mL.

Sample Preparation:

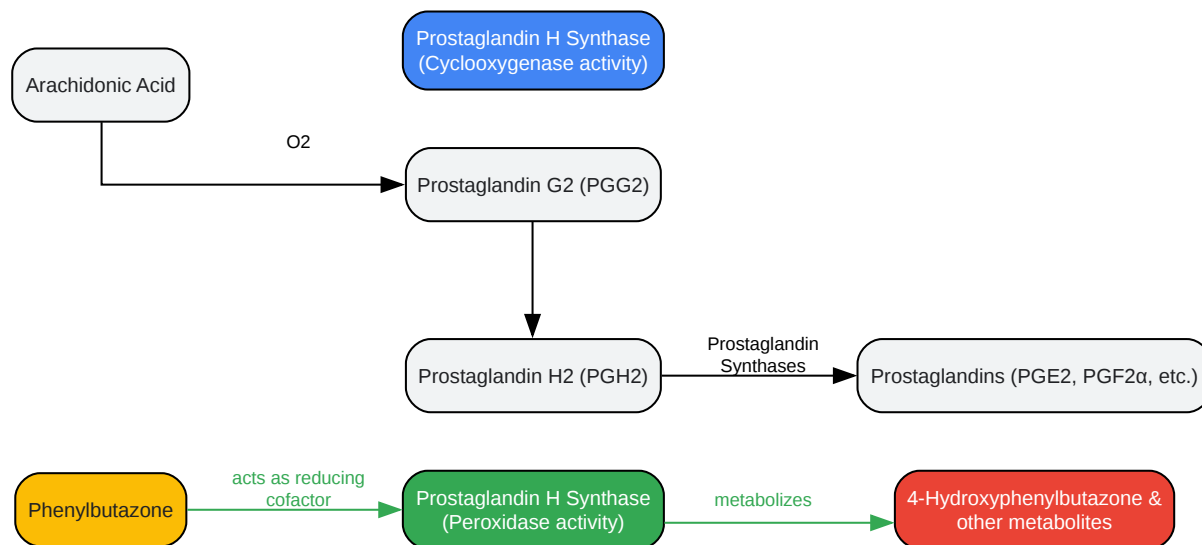
- Prepare a stock solution of the **4-Hydroxyphenylbutazone** sample in a suitable solvent, such as methanol.
- Dilute the stock solution to a working concentration within the linear range of the detector.
- If analyzing from a biological matrix, deproteinization with a solvent like acetonitrile is necessary before injection.

III. Role in Signaling Pathways

4-Hydroxyphenylbutazone is intrinsically linked to the cyclooxygenase (COX) pathway, as it is a metabolite of Phenylbutazone, a known NSAID that targets this pathway. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Phenylbutazone acts as a reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS).[4][5] This interaction leads to the metabolic transformation of Phenylbutazone into several products, including **4-Hydroxyphenylbutazone**. Interestingly, while its parent compound inhibits the cyclooxygenase activity of PHS, **4-Hydroxyphenylbutazone** itself has been found to be an ineffective inhibitor of PHS cyclooxygenase.

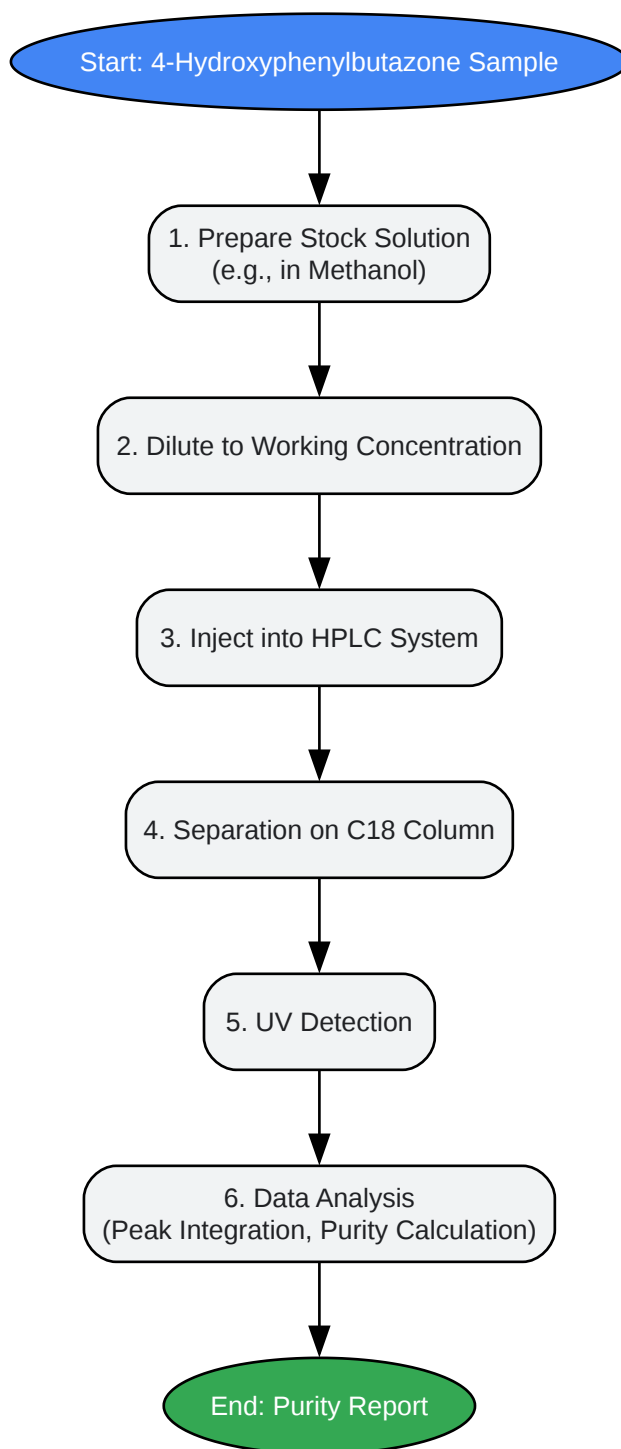
Prostaglandin Synthesis Pathway and Phenylbutazone Metabolism



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Caption: Metabolism of Phenylbutazone via the Prostaglandin H Synthase pathway.

Experimental Workflow for Purity Analysis



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Caption: A typical experimental workflow for HPLC-based purity analysis.

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